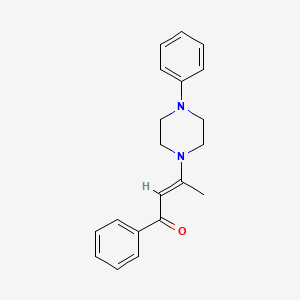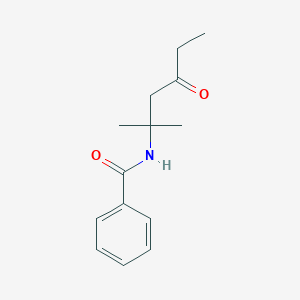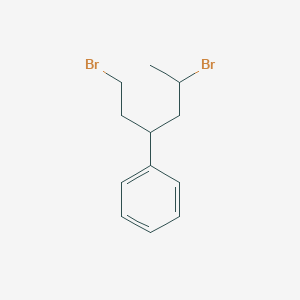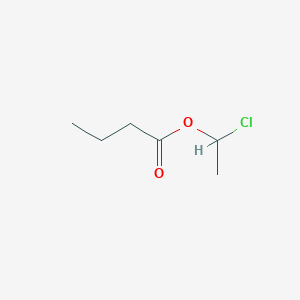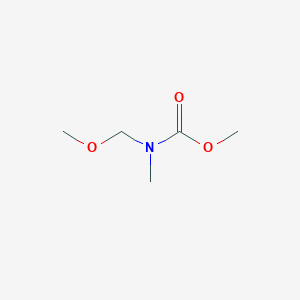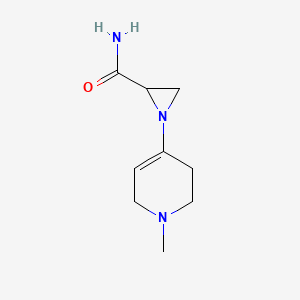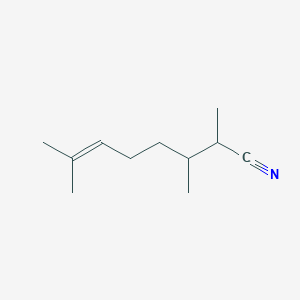![molecular formula C11H12N2OS B14434890 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol CAS No. 80200-14-2](/img/structure/B14434890.png)
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol is a compound that belongs to the class of sulfur-containing pyrazoles. The structure of this compound consists of a phenol group attached to a pyrazole ring through a sulfanyl-ethyl linker, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
The synthesis of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-(1H-pyrazol-1-yl)ethanethiol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of the pyrazole ring results in pyrazoline derivatives .
Applications De Recherche Scientifique
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues . These interactions can inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation .
Comparaison Avec Des Composés Similaires
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be compared with other sulfur-containing pyrazoles and phenolic compounds. Similar compounds include:
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}aniline: This compound has an aniline group instead of a phenol group, which affects its chemical reactivity and biological activity.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzoic acid: The presence of a carboxylic acid group in this compound imparts different solubility and reactivity properties compared to the phenol derivative.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzaldehyde: This compound contains an aldehyde group, which makes it more reactive in condensation reactions and other chemical transformations.
The uniqueness of this compound lies in its combination of a phenol group with a pyrazole ring and a sulfanyl-ethyl linker, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
80200-14-2 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
4-(2-pyrazol-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C11H12N2OS/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
Clé InChI |
HWMNQZWCKWSUJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
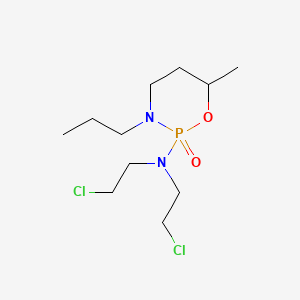
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

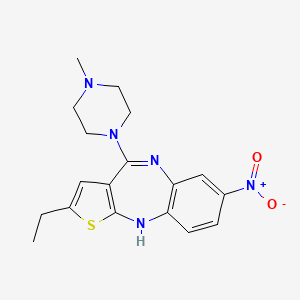
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
